Lipophilicity and Polar Surface Area vs. Non-Fluorinated Analog
The introduction of a single fluorine atom at the 4-position of 5-bromo-4-fluoro-2-hydroxybenzoic acid (XLogP3-AA = 2.4) results in a quantifiably different lipophilicity profile compared to its non-fluorinated, mono-brominated analog, 5-bromo-2-hydroxybenzoic acid (XLogP3-AA = 1.7) [1][2]. This represents an increase of 0.7 log units, translating to a roughly 5-fold higher predicted partition coefficient. This difference is crucial for optimizing the drug-likeness of a lead compound, as it directly impacts its ability to cross biological membranes. The fluorine atom also increases the topological polar surface area (TPSA) from 46.5 Ų to 57.5 Ų, altering the compound's hydrogen bonding capacity [1][3]. These quantitative property shifts are critical for achieving a desired balance between passive permeability and solubility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 5-Bromo-2-hydroxybenzoic acid (CAS 89-55-4), XLogP3-AA: 1.7 |
| Quantified Difference | +0.7 log units (approximate 5-fold increase in lipophilicity) |
| Conditions | Computationally derived XLogP3-AA values from PubChem database [1][2]. |
Why This Matters
This 0.7 log unit difference in XLogP3-AA is a critical design parameter, enabling medicinal chemists to fine-tune the lipophilicity and predicted membrane permeability of a lead candidate relative to analogs.
- [1] PubChem. (2025). 5-Bromo-4-fluoro-2-hydroxybenzoic acid. Compound Summary. CID 18468191. View Source
- [2] PubChem. (2025). 5-Bromo-2-hydroxybenzoic acid. Compound Summary. CID 7139. View Source
- [3] PubChem. (2025). 4-Fluoro-2-hydroxybenzoic acid. Compound Summary. CID 123154. View Source
